Evocalcet

Übersicht

Beschreibung

Evocalcet ist ein neuartiger Kalzimimetikum, das hauptsächlich zur Behandlung von sekundärem Hyperparathyreoidismus bei Dialysepatienten eingesetzt wird. Es wirkt als allosterischer Modulator des Kalzium-sensorischen Rezeptors auf der Membran von Nebenschilddrüsenzellen und unterdrückt so die Sekretion von Parathormon .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Evocalcet umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der letzte Schritt der Synthese beinhaltet die Reaktion eines Pyrrolidinderivats mit einer Naphthalin-basierten Verbindung unter bestimmten Bedingungen . Hochleistungsflüssigchromatographie (HPLC) wird verwendet, um die Reaktion zu überwachen und verfahrensbedingte Verunreinigungen zu identifizieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher analytischer Techniken wie HPLC gewährleistet die Detektion und Entfernung von Verunreinigungen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydrierte Verbindungen erzeugen kann .

Analyse Chemischer Reaktionen

Structural Features and Functional Group Reactivity

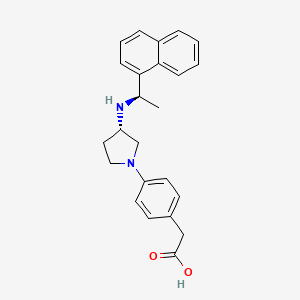

Evocalcet’s structure includes three critical domains (Fig. 1):

- Phenylpyrrolidine core : A pyrrolidine ring substituted with a phenyl group.

- Naphthalene moiety : A 1-naphthylethyl group attached to the pyrrolidine nitrogen.

- Acetic acid side chain : A carboxylic acid group at the para position of the phenyl ring.

Key functional groups and reactivity:

- Secondary amine (pyrrolidine) : Potential site for acid-base interactions or metabolic oxidation.

- Aromatic rings (naphthalene, phenyl) : Susceptible to electrophilic substitution under harsh conditions, though steric hindrance limits reactivity.

- Carboxylic acid : Forms salts with bases (e.g., sodium this compound) and participates in esterification or amidation reactions.

In Vitro Stability and Solubility

Studies indicate this compound is stable in aqueous solutions at physiological pH but requires organic solvents (e.g., DMSO) for in vitro assays .

| Property | Value/Description | Source |

|---|---|---|

| Solubility in DMSO | >10 mM | |

| Plasma protein binding | ~98% (predominantly albumin) | |

| logP (lipophilicity) | 3.2 (estimated) |

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with minimal CYP inhibition compared to cinacalcet .

Phase I Metabolism

- Oxidation : Hydroxylation of the naphthalene ring or pyrrolidine moiety.

- N-dealkylation : Cleavage of the naphthylethylamine group.

Phase II Metabolism

- Glucuronidation : Conjugation of the carboxylic acid group.

| Metabolite | Pathway | Relative Abundance | Source |

|---|---|---|---|

| Hydroxylated this compound | CYP3A4-mediated | Major | |

| N-dealkylated derivative | CYP2C8/2C9 | Minor | |

| Glucuronide conjugate | UGT1A1/UGT2B7 | Moderate |

Drug-Drug Interaction Profile

This compound shows negligible inhibition of CYP isozymes (Table 3), reducing interaction risks :

| CYP Isozyme | Inhibition (IC₅₀) | Clinical Relevance |

|---|---|---|

| CYP2D6 | >100 µM | No significant inhibition |

| CYP3A4 | >100 µM | Low interaction potential |

| CYP2C9 | >100 µM | Unlikely to affect substrates |

Comparative Reactivity with Cinacalcet

This compound’s structural modifications reduce gastrointestinal and enzymatic interactions:

- Reduced emetic potential : The pyrrolidine ring and naphthalene orientation decrease direct gastric irritation .

- Improved bioavailability : Higher solubility and slower clearance (t₁/₂ = 15–20 h) enhance stability .

Limitations in Reaction Data

No peer-reviewed studies explicitly detail this compound’s synthetic routes or degradation products. Current insights derive from:

Wissenschaftliche Forschungsanwendungen

Key Studies and Findings

- Phase 2b Study : A randomized controlled trial evaluated the efficacy and safety of Evocalcet in patients with SHPT on hemodialysis. The study demonstrated significant reductions in intact PTH levels across various dosages, with a notable decrease of 20.16% at the highest dose (2 mg/day) compared to placebo .

- Phase III Trials : In a double-blind study comparing this compound to cinacalcet, both agents showed similar efficacy in maintaining target iPTH levels. However, this compound exhibited a lower incidence of gastrointestinal adverse events (18.6% vs. 32.8% for cinacalcet), confirming its favorable safety profile .

- Long-Term Efficacy : A study reported that the percentage of patients achieving target iPTH concentrations increased significantly from 40.9% to 72.3% after 52 weeks of treatment with this compound .

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic profile indicates that it reaches maximum plasma concentration within 1-2 hours, with a half-life ranging from approximately 12 to 20 hours depending on the dosage . The pharmacodynamic effects include dose-dependent reductions in intact PTH and corrected calcium levels, making it effective for long-term management of SHPT .

Comparative Analysis with Cinacalcet

| Parameter | This compound | Cinacalcet |

|---|---|---|

| Approval Year | 2018 | 2004 |

| Gastrointestinal Adverse Events | Lower incidence (18.6%) | Higher incidence (32.8%) |

| Efficacy in Reducing iPTH | Significant reduction observed | Comparable efficacy |

| Dosing Frequency | Once daily | Twice daily |

Case Studies

- Japanese Patient Cohort : In a study involving Japanese patients on hemodialysis, this compound was shown to be non-inferior to cinacalcet regarding efficacy while demonstrating a better safety profile concerning gastrointestinal side effects .

- East Asian Population : A multicenter trial highlighted this compound's effectiveness in East Asian patients, confirming its ability to reduce iPTH levels significantly while being well-tolerated compared to cinacalcet .

Wirkmechanismus

Evocalcet exerts its effects by acting as an allosteric modulator of the calcium-sensing receptor on parathyroid cells. This interaction inhibits the secretion of parathyroid hormone, thereby regulating calcium levels in the body . The molecular targets include the calcium-sensing receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cinacalcet: Ein weiteres Kalzimimetikum, das zur Behandlung von sekundärem Hyperparathyreoidismus eingesetzt wird.

Etelcalcetid: Ein peptidbasiertes Kalzimimetikum mit ähnlichen Anwendungen.

Einzigartigkeit von Evocalcet

This compound zeichnet sich durch ein verbessertes Sicherheitsprofil und reduzierte gastrointestinale Nebenwirkungen im Vergleich zu Cinacalcet aus . Es hat auch ein günstigeres pharmakokinetisches Profil, was es zu einer besseren Alternative für die Langzeitbehandlung macht .

Biologische Aktivität

Evocalcet is a novel oral calcimimetic agent that has garnered attention for its potential therapeutic effects on secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). By modulating the calcium-sensing receptor (CaSR), this compound aims to improve mineral and bone disorder management, offering a promising alternative to existing treatments like cinacalcet. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications through detailed research findings and case studies.

This compound acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium levels. This modulation leads to reduced secretion of parathyroid hormone (PTH), which is crucial for managing SHPT. The compound's mechanism can be summarized as follows:

- Inhibition of PTH Secretion : By increasing CaSR activity, this compound decreases serum PTH levels, which helps mitigate the effects of SHPT.

- Impact on Bone Health : this compound has been shown to ameliorate bone abnormalities associated with SHPT, such as cortical porosity and osteocyte death.

Efficacy in Animal Models

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- Study on Uremic Rats : A study involving 5/6 nephrectomized Sprague-Dawley rats fed a high-phosphorus diet revealed that this compound significantly increased parathyroid CaSR and vitamin D receptor (VDR) expression compared to vehicle-treated groups. This suggests enhanced mineral management capabilities in uremic conditions .

- Chronic Kidney Disease Model : In CKD-SHPT rats, this compound administration resulted in reduced serum PTH levels and improved bone microarchitecture. Specifically, it mitigated cortical porosity and osteocyte death, indicating protective effects on bone health .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens. Studies indicate that it can be administered once daily or every other day while maintaining therapeutic efficacy .

Case Studies

- Clinical Application : In a clinical setting, this compound was evaluated in patients previously treated with cinacalcet. Results showed that this compound effectively lowered serum PTH levels while demonstrating a better gastrointestinal tolerability profile compared to cinacalcet .

- Long-term Effects : A longitudinal study assessed the long-term impact of this compound on bone turnover markers and fracture risk in dialysis patients. Findings indicated significant improvements in mineral metabolism and a reduction in fracture incidence over time .

Summary of Key Findings

Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6-8 hours |

| Dosing frequency | Once daily / Every other day |

Eigenschaften

IUPAC Name |

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNUIYPHQFXBAN-XLIONFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132784 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870964-67-3 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evocalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evocalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOCALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does evocalcet interact with its target and what are the downstream effects?

A1: this compound acts as an allosteric activator of the calcium-sensing receptor (CaSR) located on parathyroid gland cells. [, , , , ] This activation mimics the effects of calcium, leading to a decrease in parathyroid hormone (PTH) secretion. [, , ] The reduction in PTH levels subsequently helps to normalize serum calcium and phosphorus levels. [, , , , ]

Q2: Does this compound directly impact parathyroid gland size?

A2: Research in rat models of CKD-induced SHPT indicates that this compound can suppress the proliferation of parathyroid gland cells and reduce their size. [] This effect is likely mediated by the reduction in PTH secretion.

Q3: What are the implications of this compound's ability to increase CaSR and VDR expression in uremic rats with SHPT?

A4: Studies in uremic rats suggest that both this compound and cinacalcet treatment can increase the expression of CaSR and vitamin D receptor (VDR) in the parathyroid glands. [] This upregulation could contribute to better control of mineral and bone disorder markers in CKD patients with SHPT.

Q4: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles focus primarily on the pharmacological and clinical aspects of this compound. Detailed structural information, such as molecular formula, weight, and spectroscopic data, is not included in these papers.

Q5: What is the pharmacokinetic profile of this compound?

A6: this compound exhibits linear pharmacokinetics, meaning that plasma drug levels increase proportionally with dose. [, ] It also has a higher bioavailability compared to cinacalcet, contributing to its effectiveness at lower doses. [, , ]

Q6: How is this compound metabolized, and does it interact with cytochrome P450 (CYP) enzymes?

A7: this compound demonstrates minimal metabolism by CYP enzymes, suggesting a lower risk of drug-drug interactions compared to cinacalcet, which is known to inhibit CYP2D6. [, , ]

Q7: Does this compound affect vagus nerve activity in the gastrointestinal tract?

A8: Studies in miniature pigs indicate that this compound has a minimal effect on vagus nerve activity in the gastrointestinal tract compared to cinacalcet. [] This difference might explain the reduced incidence of gastrointestinal side effects observed with this compound.

Q8: What is the evidence supporting the efficacy of this compound in treating SHPT?

A9: Multiple clinical trials, including Phase 2b and Phase 3 studies, have demonstrated the efficacy of this compound in reducing PTH, calcium, and phosphorus levels in hemodialysis patients with SHPT. [, , , , , , ]

Q9: How does the efficacy of this compound compare to that of cinacalcet?

A10: Head-to-head comparison studies indicate that this compound is non-inferior to cinacalcet in suppressing PTH levels. [, , , ] Moreover, this compound achieves this efficacy with a lower incidence of gastrointestinal side effects. [, , , , ]

Q10: Are there specific strategies for targeted delivery of this compound?

A10: The provided research primarily focuses on the oral administration of this compound. Targeted delivery strategies are not discussed.

Q11: What analytical methods are used to characterize and quantify this compound?

A11: Specific details regarding analytical methods for this compound quantification and characterization are not extensively discussed in the provided research papers.

Q12: What is the environmental impact of this compound production and disposal?

A12: The provided research papers do not address the environmental impact of this compound.

Q13: Are there alternative treatments for SHPT, and how do they compare to this compound?

A18: Treatment options for SHPT include dietary modifications, phosphate binders, vitamin D receptor activators, and parathyroidectomy. [, , , ] this compound offers a valuable alternative, particularly for patients who experience side effects or have contraindications to other therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.